1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-9-8-12(22-17-9)16-14(19)10-4-6-18(7-5-10)24(20,21)13-3-2-11(15)23-13/h2-3,8,10H,4-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTJBDSYIXHYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide , with CAS number 1021250-08-7 , is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O₄S₂ |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 1021250-08-7 |
Synthesis and Structure
The synthesis of this compound typically involves the reaction of appropriate thiophenes with piperidine derivatives under controlled conditions. The structural characteristics of this compound suggest potential interactions with biological macromolecules, which are crucial for its pharmacological properties.
Biological Activity Overview
1. Antibacterial Activity
Research indicates that compounds similar to this sulfonamide exhibit significant antibacterial properties. For instance, derivatives containing sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Compounds in this class have demonstrated strong inhibitory effects, with IC50 values indicating their potency compared to standard inhibitors . For example, some related compounds showed IC50 values around 2 µM against urease, suggesting a promising therapeutic potential for treating conditions like urolithiasis .
3. Anticancer Potential
Sulfonamides are known for their anticancer activities, and studies have suggested that compounds with similar structures may possess cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of tumor growth .
Case Study 1: Antibacterial Evaluation
A study synthesized a series of sulfonamide derivatives and evaluated their antibacterial activity against multiple strains. The results highlighted that several compounds exhibited significant activity against E. coli and Staphylococcus aureus, indicating the potential for developing new antibacterial agents based on this scaffold .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, a series of piperidine derivatives were tested for their AChE inhibitory activity. The findings revealed that certain derivatives not only inhibited AChE effectively but also demonstrated selectivity over other enzymes, which is critical for drug development aimed at treating neurodegenerative diseases .
Comparison with Similar Compounds
Notes
Data Limitations : Direct pharmacological data for the target compound is unavailable in the provided evidence; comparisons rely on structural analogs.
Sulfonyl Group Uniqueness : The sulfonyl substituent is absent in most analogs, highlighting a need for further studies to elucidate its role in bioactivity.
Heterocyclic Variations : Oxazole, oxadiazole, and thiazole substituents (e.g., ) demonstrate the impact of heterocycle choice on target selectivity and potency.
Preparation Methods
Chlorosulfonation of 2-Chlorothiophene
The sulfonyl chloride intermediate is synthesized via electrophilic substitution of 2-chlorothiophene using chlorosulfonic acid (ClSO₃H) under controlled conditions.
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Reaction Conditions :
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Solvent : Dichloromethane (DCM), 0–5°C.
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Stoichiometry : 1:1.2 molar ratio of 2-chlorothiophene to ClSO₃H.
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Time : 4–6 hours.
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Yield : 68–72% after purification by vacuum distillation.
Characterization
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¹H NMR (CDCl₃): δ 7.45 (d, J = 4.1 Hz, 1H, thiophene-H), 7.12 (d, J = 4.1 Hz, 1H, thiophene-H).
Preparation of Piperidine-4-Carboxylic Acid Derivatives
Piperidine-4-Carboxylic Acid Activation
The carboxylic acid is activated as an acyl chloride or mixed anhydride to facilitate nucleophilic substitution.
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Acyl Chloride Route :
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Reagent : Thionyl chloride (SOCl₂), reflux, 2 hours.
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Solvent : Toluene.
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Yield : >90% conversion.
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Alternative: Ester Protection
To avoid premature reaction during sulfonylation, the carboxylic acid is often protected as a methyl ester:
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Reagent : Methanol, H₂SO₄ (cat.), reflux, 12 hours.
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Deprotection : Achieved via alkaline hydrolysis (NaOH, H₂O/EtOH).
Sulfonylation of Piperidine
Coupling 5-Chlorothiophene-2-Sulfonyl Chloride with Piperidine
The sulfonamide bond is formed via nucleophilic attack of piperidine’s nitrogen on the sulfonyl chloride:
Optimization Insights
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Catalyst Screening : InCl₃ (20 mol%) in EtOH enhances yields in analogous sulfonylation reactions.
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Solvent Effects : Polar aprotic solvents (DMF, DCM) outperform THF or MeOH in minimizing side reactions.
Carboxamide Formation at Piperidine-4-Position
Coupling with 3-Methyl-1,2-Oxazol-5-Amine
The activated piperidine-4-carbonyl chloride reacts with the oxazole amine:
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Reagents :
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Coupling Agent : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
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Solvent : DMF, 0°C → room temperature.
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Stoichiometry : 1:1.2 (acyl chloride:amine).
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Yield : 65–70% after column chromatography.
Alternative: One-Pot Approach
A telescoped sequence avoids isolating intermediates:
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Piperidine-4-carboxylic acid → acyl chloride.
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Immediate reaction with oxazole amine.
Reaction Optimization and Challenges
Byproduct Analysis
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Major Byproducts :
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N-Sulfonylation of oxazole amine (mitigated by sequential reaction order).
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Hydrolysis of sulfonyl chloride (controlled via low-temperature addition).
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Structural Characterization and Purity
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).
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Melting Point : 189–191°C (decomp.).
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
Q. What are the established synthetic routes for 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide, and what key reaction conditions are critical for yield optimization?
The synthesis typically involves a multi-step approach:
- Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine intermediate under anhydrous conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF).
- Coupling Reactions : The oxazole moiety is introduced via nucleophilic substitution or amide bond formation, often using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
- Critical Conditions : Temperature control (0–25°C for sulfonylation), pH adjustment during coupling, and inert atmospheres (N₂/Ar) to prevent side reactions. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic signals should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Prioritize signals for the piperidine ring (δ 1.5–3.5 ppm), sulfonyl group (no direct protons), and oxazole protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Confirm sulfonyl (δ ~110–120 ppm) and carbonyl (δ ~165–175 ppm) carbons.
- Mass Spectrometry (HRMS) : Look for the molecular ion peak matching the exact mass (C₁₄H₁₅ClN₂O₄S₂, calculated 398.35 g/mol).
- IR Spectroscopy : Sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1680–1630 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve conflicting biological activity data observed in different assay systems for this compound?
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) to rule out assay-specific artifacts.
- Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) and optimize assay reproducibility.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions to quantify potency discrepancies .
Q. What computational strategies are recommended for elucidating the mechanism of action when experimental data is inconclusive?
- Molecular Docking : Screen against target libraries (e.g., kinases, GPCRs) to predict binding affinities. Focus on the sulfonyl and oxazole moieties as potential pharmacophores.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over nanosecond timescales.
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with observed bioactivity to guide analog design .
Q. What methodologies are employed to optimize the sulfonylation step in synthesis, particularly regarding regioselectivity challenges?
- Solvent Selection : Use DCM for controlled reactivity or DMF for enhanced solubility of intermediates.
- Catalysts : Add triethylamine (TEA) or DMAP to accelerate sulfonylation while minimizing side reactions.
- Temperature Gradients : Perform stepwise heating (0°C → room temperature) to favor mono-sulfonylation over di-substitution.
- Analytical Monitoring : Employ HPLC-MS to track regioselectivity and purity in real time .
Q. How should researchers address low yields in the final amide bond formation step during synthesis?
- Coupling Reagents : Test alternatives to EDC/HOBt, such as HATU or PyBOP, to improve efficiency.
- Activation Pre-Step : Pre-activate the carboxylic acid with NHS esters or mixed anhydrides.
- Solvent Optimization : Switch to polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of the amine group .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data in preclinical studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ and Hill coefficients.
- ANOVA with Post Hoc Tests : Compare treatment groups across multiple concentrations.
- Bootstrapping : Estimate confidence intervals for potency metrics to assess reproducibility .
Q. How can researchers validate target engagement in cellular assays when working with this compound?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts after compound treatment to confirm target binding.
- Silencing/Overexpression : Knock out/overexpress the putative target and assess activity loss/rescue.
- Pull-Down Assays : Use biotinylated analogs of the compound for target isolation and identification via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
